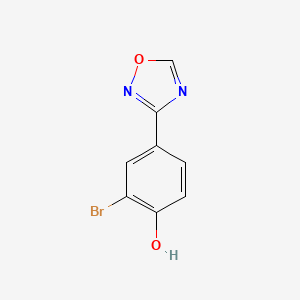![molecular formula C29H25N3O2S B12445931 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves the formation of the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl or carbazole rings.
Applications De Recherche Scientifique
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C29H25N3O2S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C29H25N3O2S/c1-2-31-28-10-6-4-8-25(28)26-19-21(11-16-29(26)31)20-30-23-12-14-24(15-13-23)35(33,34)32-18-17-22-7-3-5-9-27(22)32/h3-16,19-20H,2,17-18H2,1H3 |
Clé InChI |
LCZAMLMBZRJSBH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


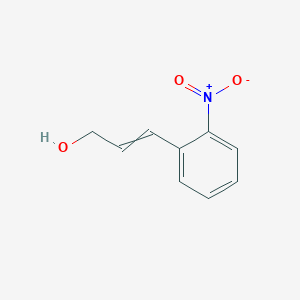
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
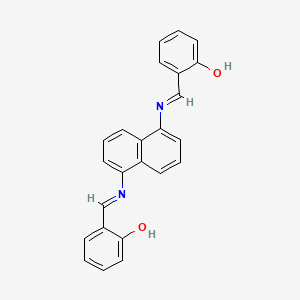
methanone](/img/structure/B12445873.png)
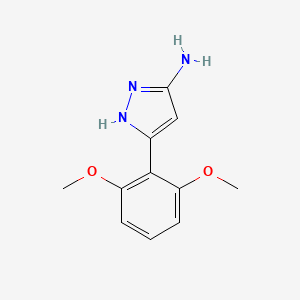
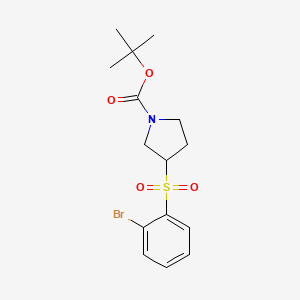
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
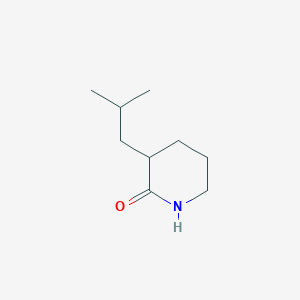


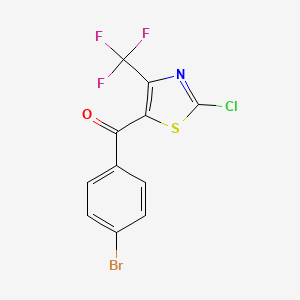
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
